molecular formula C22H18BrNS B14299627 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide CAS No. 113395-51-0

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide

Cat. No.: B14299627
CAS No.: 113395-51-0
M. Wt: 408.4 g/mol
InChI Key: QKTDWOXEQFNJLM-UHFFFAOYSA-M
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Description

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide is an organic compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzyl group, a phenylethenyl group, and a benzothiazolium core. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide typically involves the reaction of benzyl bromide with 2-(2-phenylethenyl)-1,3-benzothiazole in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding benzothiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted benzothiazolium salts.

Scientific Research Applications

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes.

Comparison with Similar Compounds

3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium bromide can be compared with other benzothiazolium salts, such as:

    2-(2-Phenylethenyl)-1,3-benzothiazol-3-ium chloride: Similar in structure but with a chloride ion instead of a bromide ion.

    3-Benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium iodide: Similar in structure but with an iodide ion instead of a bromide ion.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

113395-51-0

Molecular Formula

C22H18BrNS

Molecular Weight

408.4 g/mol

IUPAC Name

3-benzyl-2-(2-phenylethenyl)-1,3-benzothiazol-3-ium;bromide

InChI

InChI=1S/C22H18NS.BrH/c1-3-9-18(10-4-1)15-16-22-23(17-19-11-5-2-6-12-19)20-13-7-8-14-21(20)24-22;/h1-16H,17H2;1H/q+1;/p-1

InChI Key

QKTDWOXEQFNJLM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(SC3=CC=CC=C32)C=CC4=CC=CC=C4.[Br-]

Origin of Product

United States

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